1H-ISOINDOLE-1,3(2H)-DIONE, 3a,4,7,7a-TETRAHYDRO-2-(PHENYLAMINO)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

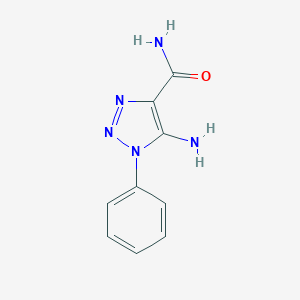

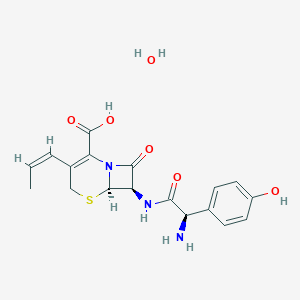

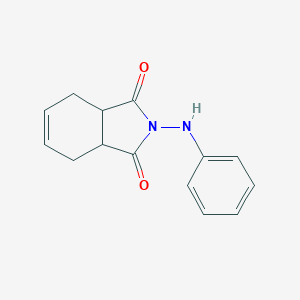

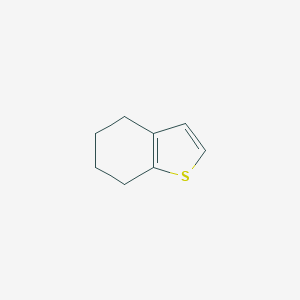

1H-ISOINDOLE-1,3(2H)-DIONE, 3a,4,7,7a-TETRAHYDRO-2-(PHENYLAMINO)- (hereafter referred to as “1H-ISOINDOLE”) is an organic compound belonging to the isoindole family. It is a small molecule with two nitrogen atoms, two oxygen atoms and one carbon atom. 1H-ISOINDOLE is a synthetic compound, meaning it cannot be found in nature and must be created in the lab. It is used in a variety of scientific research applications, including as a fluorescent dye, an enzyme inhibitor, and a drug candidate.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- A novel synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed, providing a pathway for the generation of amino and triazole derivatives as well as hydroxyl analogues through various chemical reactions (Tan et al., 2016).

- The crystal structure of a Mannich base, 2-[(phenylamino) methyl]-isoindole-1,3-dione, has been elucidated, revealing important conformational and vibrational characteristics that contribute to its potential biological functions (Franklin et al., 2011).

- Studies on the molecular and crystal structure of tricyclic N-Aminoimides have shown their unique isomeric characteristics and hydrogen bonding interactions, which are critical for understanding their chemical behavior (Struga et al., 2007).

Chemical Properties and Reactivity

- Polysubstituted isoindole-1,3-diones have been synthesized, revealing insights into the chemical reactivity and structural properties of these compounds, which are pivotal for further applications in various fields (Tan et al., 2014).

- The formation of 4,5,6,7-tetrahydroisoindoles through palladium-catalyzed hydride reduction has been explored, offering a deeper understanding of the reactivities of different isoindoline derivatives (Hou et al., 2007).

Biological and Enzymatic Inhibition Studies

- Isoindole-1,3(2H)-dione derivatives have shown inhibitory properties against xanthine oxidase, an enzyme involved in purine metabolism, highlighting their potential therapeutic applications (Gunduğdu et al., 2020).

- Novel hybrid isoindole‐1,3(2H)‐dione compounds carrying a 1H‐tetrazole moiety have been synthesized and evaluated for their inhibitory effects against various enzymes, demonstrating their significant biological activities (Tan et al., 2022).

Optical Properties

- The optical properties, including the optical band gap, refractive index, and absorbance band edge of some isoindole-1,3-dione compounds, have been studied, indicating their potential applications in material science (Tan et al., 2018).

Propriétés

IUPAC Name |

2-anilino-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-13-11-8-4-5-9-12(11)14(18)16(13)15-10-6-2-1-3-7-10/h1-7,11-12,15H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHYKVOJOGRKBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30976668 |

Source

|

| Record name | 2-Anilino-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-ISOINDOLE-1,3(2H)-DIONE, 3a,4,7,7a-TETRAHYDRO-2-(PHENYLAMINO)- | |

CAS RN |

61152-63-4 |

Source

|

| Record name | 3a,4,7,7a-Tetrahydro-2-(phenylamino)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61152-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(phenylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061152634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anilino-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

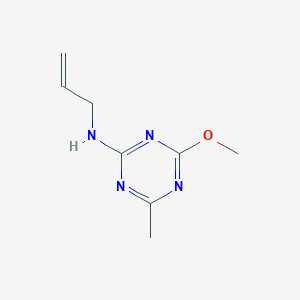

![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B188424.png)